3-Undecanol, 3-ethyl-
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Overview
Description
3-Undecanol, 3-ethyl- is an organic compound with the molecular formula C₁₃H₂₈O and a molecular weight of 200.3608 g/mol . It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of an undecane chain, which also has an ethyl group attached to the same carbon .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Undecanol, 3-ethyl- can be achieved through various methods. One common approach involves the reduction of the corresponding ketone, 3-Undecanone, 3-ethyl-, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure selective reduction of the ketone to the alcohol.
Industrial Production Methods
Industrial production of 3-Undecanol, 3-ethyl- may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method is advantageous for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Undecanol, 3-ethyl- undergoes various chemical reactions, including:
Reduction: As mentioned earlier, the ketone can be reduced back to the alcohol using reducing agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid or PCC in dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in THF at low temperatures.
Substitution: Thionyl chloride (SOCl₂) in pyridine at room temperature.
Major Products Formed
Oxidation: 3-Undecanone, 3-ethyl-.
Reduction: 3-Undecanol, 3-ethyl-.
Substitution: 3-Undecyl chloride, 3-ethyl-.
Scientific Research Applications
3-Undecanol, 3-ethyl- has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of other complex molecules.
Biology: It can be used in studies involving the effects of alcohols on biological systems.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Undecanol, 3-ethyl- involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules . These interactions can influence the structure and function of enzymes, receptors, and other cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Undecanol: A primary alcohol with a hydroxyl group at the first carbon of the undecane chain.
2-Undecanol: A secondary alcohol with a hydroxyl group at the second carbon of the undecane chain.
3-Decanol, 3-ethyl-: A similar compound with a shorter carbon chain.
Uniqueness
3-Undecanol, 3-ethyl- is unique due to the presence of both an ethyl group and a hydroxyl group on the same carbon atom, which can influence its reactivity and interactions compared to other undecanols .
Properties
CAS No. |
62101-31-9 |
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Molecular Formula |
C13H28O |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
3-ethylundecan-3-ol |
InChI |
InChI=1S/C13H28O/c1-4-7-8-9-10-11-12-13(14,5-2)6-3/h14H,4-12H2,1-3H3 |
InChI Key |
QXBICICNPXFSCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CC)(CC)O |
Origin of Product |
United States |
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